7-Methyl-3,4-dihydroisoquinoline
Overview
Description
7-Methyl-3,4-dihydroisoquinoline is a heterocyclic organic compound belonging to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-3,4-dihydroisoquinoline typically involves the following steps:
N-Alkylation: The starting material, 3,4-dihydroisoquinoline, undergoes N-alkylation with a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Functionalized isoquinoline compounds.
Scientific Research Applications
7-Methyl-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and natural product analogs.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinoline alkaloids.
Medicine: Research explores its potential as a pharmacophore in drug development for treating neurological disorders and cancers.
Industry: It is utilized in the synthesis of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 7-methyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at various receptor sites, modulating physiological responses.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and neurotransmission.
Comparison with Similar Compounds
3,4-Dihydroisoquinoline: Lacks the methyl substitution at the 7-position, resulting in different chemical properties and reactivity.
Tetrahydroisoquinoline: Fully saturated analog with distinct biological activities and applications.
Isoquinoline: Aromatic analog with a planar structure and different reactivity patterns.
Uniqueness: 7-Methyl-3,4-dihydroisoquinoline’s unique 7-methyl substitution enhances its stability and reactivity, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
7-methyl-3,4-dihydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-2-3-9-4-5-11-7-10(9)6-8/h2-3,6-7H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKVTJWRUHJMGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN=C2)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599530 | |
Record name | 7-Methyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102652-86-8 | |
Record name | 7-Methyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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